Methyl 2,3-difluoro-5-nitrobenzoate
CAS No.: 1250688-15-3
VCID: VC8407991
Molecular Formula: C8H5F2NO4
Molecular Weight: 217.13
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of methyl 2,3-difluoro-5-nitrobenzoate typically involves multi-step organic reactions. Below is a generalized procedure:
Reaction Scheme: ApplicationsMethyl 2,3-difluoro-5-nitrobenzoate is primarily used in research and industrial settings for the following purposes:
Safety and Handling
Data Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1250688-15-3 | ||||||||||||
Product Name | Methyl 2,3-difluoro-5-nitrobenzoate | ||||||||||||
Molecular Formula | C8H5F2NO4 | ||||||||||||
Molecular Weight | 217.13 | ||||||||||||
IUPAC Name | methyl 2,3-difluoro-5-nitrobenzoate | ||||||||||||
Standard InChI | InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 | ||||||||||||
Standard InChIKey | CHSQRPBCMNNOMR-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | ||||||||||||
Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | ||||||||||||
PubChem Compound | 62662214 | ||||||||||||
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume